Hemicholinium-15
Overview
Description
Hemicholinium-15 is a chemical compound known for its role as an inhibitor of the high-affinity choline transporter. This compound is significant in the study of cholinergic systems because it blocks the reuptake of choline, a precursor necessary for the synthesis of acetylcholine, a neurotransmitter involved in many physiological functions .
Preparation Methods
Hemicholinium-15 can be synthesized through various methods. One approach involves the N-methylation of the precursor 4-methyl-2-phenyl-morpholine-2-ol using methyl triflate. Another method includes the N-fluoromethylation of the same precursor using fluoromethyl triflate . These reactions typically require specific conditions such as the presence of a base and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
Hemicholinium-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Conditions vary depending on the specific substitution reaction being performed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a different product compared to reduction or substitution reactions .
Scientific Research Applications
Hemicholinium-15 has several scientific research applications:
Chemistry: It is used to study the mechanisms of choline transport and acetylcholine synthesis.
Biology: Researchers use it to investigate the role of acetylcholine in various biological processes, including muscle contraction and neurotransmission.
Medicine: this compound is used in the development of diagnostic tools and treatments for neurological disorders.
Mechanism of Action
Hemicholinium-15 exerts its effects by inhibiting the high-affinity choline transporter, which is responsible for the reuptake of choline into presynaptic neurons. By blocking this transporter, this compound reduces the availability of choline for acetylcholine synthesis, thereby decreasing acetylcholine levels. This inhibition affects cholinergic neurotransmission and can be used to study various physiological and pathological conditions .
Comparison with Similar Compounds
Hemicholinium-15 is similar to other hemicholiniums, such as hemicholinium-3. it is unique in its specific binding affinity and its potential use as a positron emission tomography tracer. Other similar compounds include:
Triethylcholine: Another choline uptake inhibitor.
Vesamicol: An inhibitor of acetylcholine storage.
Hemicholinium-3: A well-known inhibitor of choline uptake, but with different binding properties compared to this compound.
This compound stands out due to its specific applications in imaging and its unique binding characteristics, making it a valuable tool in both research and diagnostic settings.
Properties
IUPAC Name |
4,4-dimethyl-2-phenylmorpholin-4-ium-2-ol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.BrH/c1-13(2)8-9-15-12(14,10-13)11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGRNOCAQVTQAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOC(C1)(C2=CC=CC=C2)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-88-2 | |
Record name | Morpholinium, 2-hydroxy-4,4-dimethyl-2-phenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4303-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hemicholinium-15 bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hemicholinium-15 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-dimethyl-2-hydroxy-2-phenylmorpholinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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